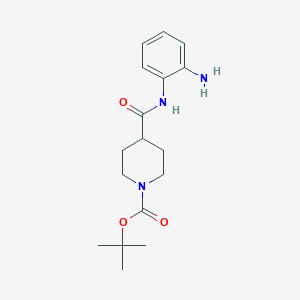

4-(2-Aminophenylcarbamoyl)piperidine-1-carboxylic acid tert-butyl ester

CAS No.: 883106-63-6

Cat. No.: VC3385430

Molecular Formula: C17H25N3O3

Molecular Weight: 319.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 883106-63-6 |

|---|---|

| Molecular Formula | C17H25N3O3 |

| Molecular Weight | 319.4 g/mol |

| IUPAC Name | tert-butyl 4-[(2-aminophenyl)carbamoyl]piperidine-1-carboxylate |

| Standard InChI | InChI=1S/C17H25N3O3/c1-17(2,3)23-16(22)20-10-8-12(9-11-20)15(21)19-14-7-5-4-6-13(14)18/h4-7,12H,8-11,18H2,1-3H3,(H,19,21) |

| Standard InChI Key | OARXPHUOXXUZSX-UHFFFAOYSA-N |

| SMILES | CC(C)(C)OC(=O)N1CCC(CC1)C(=O)NC2=CC=CC=C2N |

| Canonical SMILES | CC(C)(C)OC(=O)N1CCC(CC1)C(=O)NC2=CC=CC=C2N |

Introduction

4-(2-Aminophenylcarbamoyl)piperidine-1-carboxylic acid tert-butyl ester is a complex organic compound with the CAS number 883106-63-6. It belongs to the class of piperidine derivatives, which are widely used in pharmaceutical research due to their diverse biological activities. This compound is specifically characterized by its molecular formula C17H25N3O3 and a molecular weight of 319.4 g/mol .

Biological Activity and Applications

While specific biological activity data for 4-(2-Aminophenylcarbamoyl)piperidine-1-carboxylic acid tert-butyl ester is limited, piperidine derivatives are known for their potential in various therapeutic areas. They can act as precursors for the synthesis of drugs targeting neurological disorders, cardiovascular diseases, and other conditions. The presence of an aminophenylcarbamoyl group may confer unique pharmacological properties, such as enzyme inhibition or receptor binding capabilities.

Research Findings and Future Directions

Given the lack of detailed research findings specifically on 4-(2-Aminophenylcarbamoyl)piperidine-1-carboxylic acid tert-butyl ester, future studies should focus on its synthesis optimization, biological evaluation, and potential applications in drug discovery. The compound's structural features suggest it could be a valuable intermediate in the development of novel therapeutic agents.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume